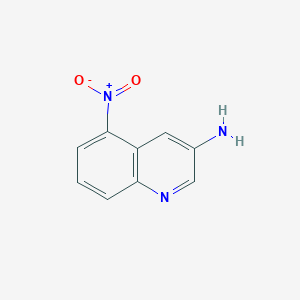

5-Nitroquinolin-3-amine

説明

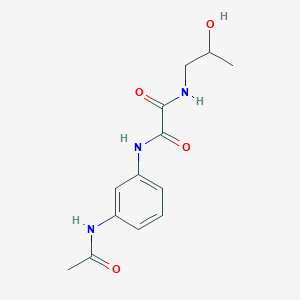

5-Nitroquinolin-3-amine (5-NQA) is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid with a melting point of 202 °C and a boiling point of 293 °C. It is used in a variety of scientific research applications, including organic synthesis and drug development. 5-NQA has been studied extensively for its potential therapeutic applications and has been found to have a number of biochemical and physiological effects on the body.

科学的研究の応用

Regioselective Amination

5-Nitroquinolin-3-amine and its derivatives are subjects of study in the context of regioselective amination processes. For instance, nitroisoquinolines, including compounds related to 5-Nitroquinolin-3-amine, have been aminated in liquid ammonia solutions to yield corresponding amino compounds. Such transformations are crucial for synthesizing novel compounds with potential applications in materials science, pharmaceuticals, and organic chemistry (Woźniak et al., 1990).

Mechanism of Action Studies

Research has delved into the metabolism and mechanism of action of nitro-containing compounds, such as those structurally related to 5-Nitroquinolin-3-amine. Studies have explored how these compounds undergo metabolic activation and interact with biological molecules like DNA, providing insights into their potential therapeutic or toxicological effects (Sinha et al., 1985).

Synthetic Applications

5-Nitroquinolin-3-amine serves as a key intermediate in the synthesis of various compounds. Its transformations, such as nucleophilic substitution reactions, have been extensively studied to develop efficient synthetic routes for producing pharmaceutically relevant molecules. For example, methods have been developed for synthesizing amino analogues of pharmacologically interesting compounds by selective displacement reactions involving 5-Nitroquinolin-3-amine derivatives (Štefane et al., 2012).

Antibacterial Properties

The antibacterial properties of 8-nitrofluoroquinolone derivatives, synthesized from compounds similar to 5-Nitroquinolin-3-amine, have been investigated. These studies aim to understand the structure-activity relationships that govern the antibacterial efficacy of nitroquinoline derivatives, contributing to the development of new antibiotics (Al-Hiari et al., 2007).

Bioreductive Drug Research

Compounds related to 5-Nitroquinolin-3-amine have been studied as bioreductive drugs, which are activated under hypoxic conditions often found in solid tumors. This research is pivotal for developing new cancer therapies that target hypoxic tumor cells more effectively (Siim et al., 1994).

作用機序

Target of Action

The primary target of 5-Nitroquinolin-3-amine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic stability .

Mode of Action

It is known that many quinoline derivatives interact with their targets through various mechanisms, such as inhibition of enzyme activity, interference with protein-protein interactions, or disruption of cellular processes

Biochemical Pathways

Disruption of these pathways can lead to cell cycle arrest, DNA repair, or programmed cell death .

Pharmacokinetics

Some general properties have been reported :

- High gastrointestinal absorption is suggested, indicating good oral bioavailability . Information on the volume of distribution is not available. The metabolic pathway of 5-Nitroquinolin-3-amine is not known. The route of elimination is not documented. The half-life of 5-Nitroquinolin-3-amine is not known.

特性

IUPAC Name |

5-nitroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRERDBOBCFEVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitroquinolin-3-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime](/img/structure/B2956989.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2956994.png)

![3-Bromo-4-[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2956998.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride](/img/structure/B2957000.png)

![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)

![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)

![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)

![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2957012.png)